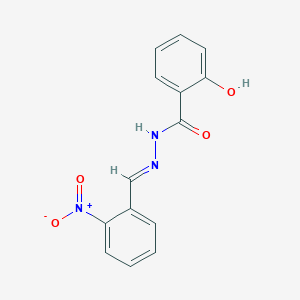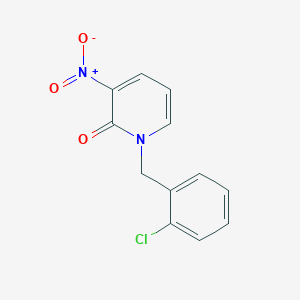
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole and its derivatives are a significant class of compounds in medicinal chemistry and organic synthesis due to their wide range of biological activities and applications in various fields. The interest in these compounds has led to the development of various synthetic methods and analyses of their chemical and physical properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves strategies like condensation reactions, cyclization, and substitution reactions. For example, Nitta et al. (2008) discussed the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors incorporating the benzothiazole group, showcasing the importance of benzothiazole derivatives in medicinal chemistry (Nitta et al., 2008). Such synthetic pathways often involve the formation of key intermediates and the introduction of specific functional groups to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including their crystal structure and conformational features, can be determined through techniques such as X-ray crystallography. These studies provide insights into the conformational stability and structural characteristics essential for their biological activity and chemical reactivity.
Chemical Reactions and Properties
Benzothiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present in the molecule. These reactions are pivotal in modifying the structure of the compounds to enhance their biological activity or to create new materials with desired properties.
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical for determining the compound's applicability in different environments and for its formulation in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are key factors that influence the biological activity and pharmacokinetic profile of benzothiazole derivatives. For instance, the study of pKa values of benzothiazole derivatives can provide insights into their protonation states in physiological conditions, which is crucial for their interaction with biological targets (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibition
- Nitta et al. (2008) discussed a series of compounds, including derivatives of benzothiazole, that were synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, primarily for the treatment of type 2 diabetes. One such compound demonstrated potent DPP-IV inhibitory activity and reduced blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2008).
Corrosion Inhibition
- Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. They synthesized two benzothiazole derivatives and demonstrated their high efficiency in inhibiting steel corrosion, showing extra stability and higher inhibition efficiencies compared to previously reported inhibitors (Hu et al., 2016).
Cytotoxic Evaluation
- Kumbhare et al. (2012) synthesized a series of benzothiazolyl thiocarbamides and N-bis-benzothiazole derivatives, evaluating their cytotoxic activity against various cell lines. Some compounds showed significant antiproliferative activity, indicating potential in cancer treatment (Kumbhare et al., 2012).
Luminescent Properties
- Lu et al. (2017) investigated the luminescent properties of three benzothiazole derivatives, discovering their potential application in white-light emission for devices. These compounds showed different emission regions and could be used in the fabrication of white-light emitting devices (Lu et al., 2017).
Psychotropic and Antimicrobial Activity
- Zablotskaya et al. (2013) synthesized new benzothiazol derivatives and evaluated their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).
Wirkmechanismus
While the specific mechanism of action for “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide” is not mentioned in the retrieved sources, benzothiazole derivatives have been found to exhibit a wide range of biological properties, including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
Eigenschaften
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-4-5-10(16)14-13-15-11-8(2)6-7-9(3)12(11)17-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKQUXQZXYDYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)


![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)




![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)
![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)
![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)
